N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic organic compound characterized by its unique structural features, including an amino group, a fluorine atom, and a sec-butyl group attached to a phenoxypropanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 2-(sec-butyl)phenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-fluoroaniline with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 2-(sec-butyl)phenol in the presence of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
- N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-4-12(2)15-7-5-6-8-18(15)24-13(3)19(23)22-17-11-14(21)9-10-16(17)20/h5-13H,4,21H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFRCAJSLDLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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